molecular formula C20H19ClFN3O3 B15172859 N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide

Cat. No.: B15172859
M. Wt: 403.8 g/mol
InChI Key: BHQMYTWYQDLLJI-SJCJKPOMSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide is a structurally complex molecule featuring a propanamide backbone linked to a 3-chloro-4-fluorophenyl group and a chiral imidazolidin-4-yl moiety. The imidazolidinone core contains two ketone groups (2,5-dioxo) and a stereospecific (1S)-1-phenylethyl substituent.

Properties

Molecular Formula

C20H19ClFN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide

InChI

InChI=1S/C20H19ClFN3O3/c1-12(13-5-3-2-4-6-13)25-19(27)17(24-20(25)28)9-10-18(26)23-14-7-8-16(22)15(21)11-14/h2-8,11-12,17H,9-10H2,1H3,(H,23,26)(H,24,28)/t12-,17-/m0/s1

InChI Key

BHQMYTWYQDLLJI-SJCJKPOMSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide is a complex organic compound notable for its potential biological activities, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈ClF N₂O₃ and a molecular weight of approximately 403.8 g/mol. Its structure features a chloro-fluoro substituted phenyl group and an imidazolidinone moiety, which are critical for its biological activity. The presence of an amide bond allows for various chemical reactions that can enhance its properties or lead to the development of derivatives.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈ClF N₂O₃
Molecular Weight403.8 g/mol
Key Functional GroupsAmide, Imidazolidinone
PurityApproximately 95%

Inhibition of Glutaminyl Cyclase

Preliminary studies indicate that this compound acts as an inhibitor of glutaminyl cyclase. This enzyme is crucial in the formation of amyloid beta peptides, which are associated with Alzheimer's disease pathology. By inhibiting glutaminyl cyclase, this compound may help reduce the accumulation of amyloid plaques in the brain, offering a potential therapeutic strategy against Alzheimer’s disease .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors in the brain. Interaction studies are essential to elucidate its precise action pathways and optimize its efficacy. The imidazolidinone structure may facilitate binding to target sites due to its conformational flexibility .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into structure-activity relationships (SAR). For instance, modifications in the phenyl group or imidazolidinone ring can significantly affect inhibitory potency against glutaminyl cyclase and other relevant enzymes .

Table 2: Comparative Biological Activities

CompoundActivity TypeIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)amideGlutaminyl Cyclase InhibitorTBDStudy
EthaselenAntitumor10.5Study
Novel Carbazolyl DerivativesAntitumor8.7Study

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Imidazolidinone : Reacting appropriate precursors to form the imidazolidinone core.
  • Substitution Reactions : Introducing the chloro-fluoro phenyl group through nucleophilic substitution.
  • Purification : Achieving a final product purity of around 95% through recrystallization or chromatography.

These synthetic pathways allow for modifications that can enhance biological activity or create novel compounds for further study.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Source Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features/Applications
Target Compound Propanamide + imidazolidinone - 3-Chloro-4-fluorophenyl
- (4S)-2,5-dioxo-imidazolidin-4-yl
- (1S)-1-phenylethyl
Not reported Chiral centers, potential for enzyme inhibition or receptor modulation
3-Chloro-N-phenyl-phthalimide Phthalimide - 3-Chloro
- N-phenyl
Not reported Polymer precursor (polyimides) via high-purity synthesis
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 194) Propanamide + imidazole-pyridine - 3,4,5-Trimethoxyphenyl
- 4-Fluorophenyl
- Methylthio-imidazole
522.60 CK1δ inhibitor; demonstrates substituent impact on kinase selectivity and potency
Propanil (N-(3,4-dichlorophenyl) propanamide) Simple propanamide - 3,4-Dichlorophenyl ~218.08 Herbicide; highlights bioactivity of halogenated propanamides in agriculture
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (Compound 3) Propanamide + diazenyl-imidazole - 2,5-Dimethoxyphenyl
- 4-Fluorophenyl diazenyl
Not reported Palladium-catalyzed synthesis; illustrates coupling strategies for complex heterocycles

Chloro/Fluoro Aromatic Groups

  • Target Compound vs.
  • Impact on Solubility : Fluorine’s electronegativity may improve solubility relative to purely chlorinated analogs, as seen in Compound 194’s 4-fluorophenyl group .

Imidazolidinone vs. Imidazole Cores

  • Target Compound vs. The (1S)-1-phenylethyl group in the target compound adds stereochemical complexity absent in Compound 194.

Stereochemical Considerations

    Q & A

    Q. What synthetic strategies are recommended for preparing N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide, particularly regarding stereochemical control?

    • Methodological Answer : The synthesis involves constructing the imidazolidinone core and coupling it with the substituted phenylpropanamide. Key steps include:
    • Stereoselective formation of the imidazolidinone ring using chiral auxiliaries or asymmetric catalysis to enforce (4S) and (1S) configurations.
    • Coupling reactions (e.g., amide bond formation) between the imidazolidinone and the 3-chloro-4-fluorophenylpropanamide moiety.
    • Purification via column chromatography or recrystallization to isolate enantiomerically pure products.
    • Reference: Similar imidazole syntheses in and pyrazoline structural confirmations in .

    Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

    • Methodological Answer :
    • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement () .
    • Chiral HPLC : Assess enantiomeric purity via columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
    • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to confirm stereochemistry.
    • Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns.

    Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

    • Methodological Answer :
    • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between parameters () .
    • Flow chemistry : Improve reproducibility and heat transfer in continuous reactors for exothermic steps.
    • In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

    Advanced Research Questions

    Q. How should researchers address contradictions in pharmacological data between this compound and its structural analogs?

    • Methodological Answer :
    • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogen position, stereochemistry) and correlate with bioassay results.
    • Molecular docking : Predict binding interactions using software like AutoDock or Schrödinger to identify critical residues affected by structural changes.
    • Meta-analysis : Compare published data on analogs (e.g., and ) to identify trends in activity vs. substituent effects .

    Q. What experimental designs are suitable for investigating the role of stereochemistry in biological activity?

    • Methodological Answer :
    • Enantiomer separation : Use preparative chiral HPLC to isolate (4S,1S) and (4R,1R) enantiomers.
    • Biological assays : Test each enantiomer against target enzymes/cell lines to compare IC50_{50} values.
    • Crystallographic studies : Co-crystallize enantiomers with target proteins to visualize binding mode differences ( and ) .

    Q. How can computational methods enhance the understanding of this compound's mechanism of action?

    • Methodological Answer :
    • Molecular Dynamics (MD) simulations : Model protein-ligand interactions over time to identify stable binding conformations.
    • Quantum Mechanical (QM) calculations : Calculate electron density maps to predict reactivity at specific sites (e.g., electrophilic centers).
    • Machine learning : Train models on existing SAR data to predict novel derivatives with improved activity.

    Safety and Handling Considerations

    Q. What safety protocols are recommended for handling this compound during experimental work?

    • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (analogous to ) .
    • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

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